REACTION_CXSMILES
|
Br[CH:2]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=1)[CH:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1.[OH-].[K+]>C(O)C.[Cl-].[Na+].O>[Br:10][C:6]1[CH:5]=[C:4]([C:3]#[C:2][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[N:13]=2)[CH:9]=[CH:8][CH:7]=1 |f:1.2,4.5.6|
|
Name
|
2-[1,2-dibromo-2-(3-bromophenyl)-ethyl]-6-methyl-pyridine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C1=CC(=CC=C1)Br)Br)C1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with 30 ml each of t-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 30 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated in vacua
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C#CC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |